

Spectroscopic Characterization of Phenyl 4-ethylcyclohexanecarboxylate: A Predictive and Methodological Guide

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Compound of Interest

Compound Name:	Phenyl 4-ethylcyclohexanecarboxylate
CAS No.:	91988-52-2
Cat. No.:	B1423723

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Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for **Phenyl 4-ethylcyclohexanecarboxylate**. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to construct a robust predictive model for its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical spectroscopic profile but also the underlying scientific rationale and proposed experimental methodologies for its empirical validation.

Introduction

Phenyl 4-ethylcyclohexanecarboxylate is an ester comprised of a 4-ethylcyclohexanecarboxylic acid moiety and a phenol group. The structural combination of a

substituted aliphatic ring and an aromatic ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems. This guide will systematically deconstruct the expected spectroscopic signature of **Phenyl 4-ethylcyclohexanecarboxylate**, providing a foundational reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **Phenyl 4-ethylcyclohexanecarboxylate** dictates its interaction with different forms of electromagnetic radiation, giving rise to its characteristic spectra.

Caption: Molecular Structure of **Phenyl 4-ethylcyclohexanecarboxylate**

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For **Phenyl 4-ethylcyclohexanecarboxylate**, the most prominent features are expected to arise from the ester functional group and the aromatic ring.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Predicted Intensity	Rationale and Comparative Insights
3100-3000	C-H Stretch	Aromatic	Medium	Typical for sp ² C-H bonds of the phenyl ring.
2960-2850	C-H Stretch	Aliphatic (Cyclohexane and Ethyl)	Strong	Characteristic of sp ³ C-H bonds. Multiple peaks are expected due to symmetric and asymmetric stretching of CH ₂ and CH ₃ groups.
~1755	C=O Stretch	Ester	Strong	The carbonyl stretch of a phenyl ester is typically at a higher frequency than that of an alkyl ester due to the electron-withdrawing nature of the phenyl group, which strengthens the C=O bond.[1][2]
~1600, ~1490	C=C Stretch	Aromatic	Medium-Strong	Characteristic in-ring vibrations of the phenyl group.
1200-1150	C-O Stretch	Ester (Aryl-O)	Strong	Stretching of the C-O bond between the carbonyl carbon

and the phenyl oxygen.

1150-1050	C-O Stretch	Ester (O-Alkyl)	Strong	Stretching of the C-O bond within the ester linkage to the cyclohexane ring.
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770-730, 710-690	C-H Bend	Aromatic	Strong	Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring.[3]
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Experimental Protocol for IR Spectroscopy

A high-quality IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

- **Sample Preparation:** Ensure the **Phenyl 4-ethylcyclohexanecarboxylate** sample is pure. If it is a liquid, a single drop can be placed directly on the ATR crystal. If it is a solid, a small amount is placed on the crystal and pressure is applied to ensure good contact.
- **Background Scan:** Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum should be baseline-corrected and the peaks labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclohexane ring, and the protons of the ethyl group. The chemical shifts are influenced by the electronic environment and the stereochemistry of the cyclohexane ring (axial vs. equatorial protons).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
7.40 - 7.20	Multiplet	5H	Aromatic Protons (C ₆ H ₅)	The protons of the phenyl group will appear as a complex multiplet due to spin-spin coupling.[4]
2.60 - 2.40	Multiplet	1H	Cyclohexane CH-C=O	The proton on the carbon bearing the ester group will be deshielded by the carbonyl and is expected to be a multiplet due to coupling with adjacent protons.
2.20 - 1.20	Multiplet	8H	Cyclohexane CH ₂ and CH	The remaining cyclohexane ring protons will appear as a complex series of overlapping multiplets. The exact shifts will depend on their axial or equatorial positions.[5][6]
1.30 - 1.10	Quartet	2H	Ethyl CH ₂	The methylene protons of the ethyl group will be split into a

quartet by the adjacent methyl protons.

0.95 - 0.80

Triplet

3H

Ethyl CH₃

The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Insights
~175	Ester Carbonyl (C=O)	The carbonyl carbon of an ester typically appears in this region.[7]
~150	Aromatic C-O	The carbon of the phenyl ring attached to the ester oxygen is deshielded.[8]
~129	Aromatic CH (para)	
~129	Aromatic CH (ortho)	The aromatic carbons will appear in their characteristic region.[9]
~126	Aromatic CH (meta)	
~43	Cyclohexane CH-C=O	The carbon attached to the ester group.
~35	Cyclohexane CH-CH ₂ CH ₃	The carbon bearing the ethyl group.
~30 - 25	Cyclohexane CH ₂	The remaining cyclohexane ring carbons.[10]
~29	Ethyl CH ₂	
~11	Ethyl CH ₃	

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Phenyl 4-ethylcyclohexanecarboxylate** in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

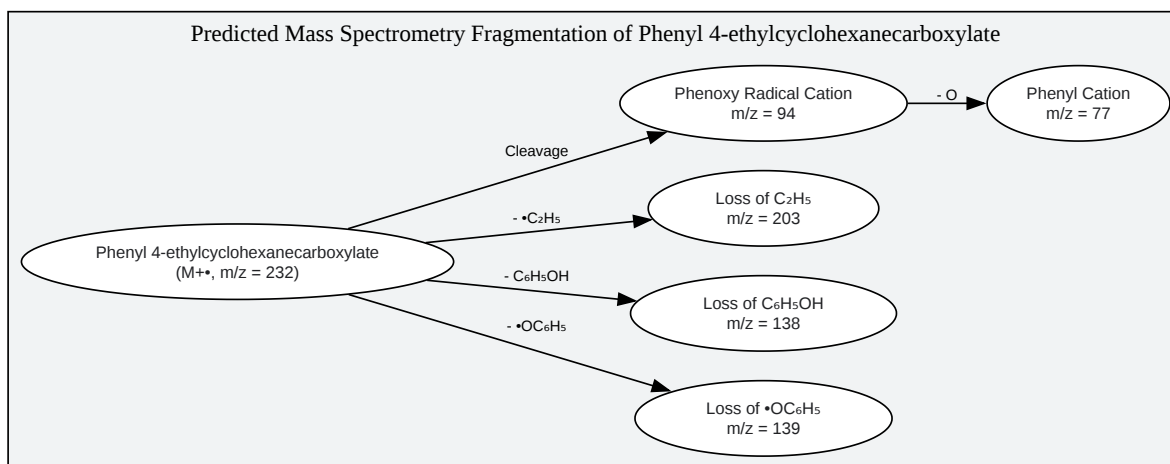
- ^1H NMR Acquisition: Acquire a standard one-pulse ^1H NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ^1H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pathways

Upon electron ionization (EI), **Phenyl 4-ethylcyclohexanecarboxylate** is expected to form a molecular ion ($\text{M}^{+\bullet}$) followed by characteristic fragmentation.



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Caption: Predicted major fragmentation pathways of **Phenyl 4-ethylcyclohexanecarboxylate**.

Predicted Mass Spectrum Data

m/z	Proposed Fragment	Rationale and Comparative Insights
232	$[M]^{+\cdot}$ (Molecular Ion)	The parent ion corresponding to the molecular weight of the compound.
203	$[M - C_2H_5]^+$	Loss of the ethyl group from the cyclohexane ring.
139	$[M - \bullet OC_6H_5]^+$	Cleavage of the ester bond with loss of the phenoxy radical, forming a stable acylium ion. [11]
138	$[M - C_6H_5OH]^{+\cdot}$	Loss of a neutral phenol molecule via a rearrangement, likely a McLafferty-type rearrangement if a gamma-hydrogen is accessible. [12]
94	$[C_6H_5OH]^{+\cdot}$	Formation of the phenol radical cation.
77	$[C_6H_5]^+$	The phenyl cation, a common fragment from benzene-containing compounds.

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for analyzing such a compound.

- **Sample Preparation:** Prepare a dilute solution of **Phenyl 4-ethylcyclohexanecarboxylate** in a volatile solvent (e.g., dichloromethane or ethyl acetate).

- GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC will separate the compound from any impurities.
- MS Analysis: The eluent from the GC is introduced into the mass spectrometer.
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.
- Data Acquisition: The mass spectrum is recorded.

Conclusion

This guide provides a detailed, theoretically grounded prediction of the spectroscopic data for **Phenyl 4-ethylcyclohexanecarboxylate**. The presented IR, ^1H NMR, ^{13}C NMR, and MS data, along with the proposed experimental protocols, offer a comprehensive framework for the identification and characterization of this molecule. The causality-driven explanations for the predicted spectral features are intended to provide researchers with a robust tool for interpreting future experimental data. The validation of this predicted data through empirical measurement will be a valuable contribution to the chemical literature.

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